Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via Biginelli-like multicomponent reactions. Its structure features a 3,4-dimethoxyphenyl group at the C4 position of the pyrimidine ring and a piperazine-linked 3-methoxyphenyl substituent at the C6 methyl group (Figure 1).
Properties
IUPAC Name |
methyl 4-(3,4-dimethoxyphenyl)-6-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O6/c1-33-19-7-5-6-18(15-19)30-12-10-29(11-13-30)16-20-23(25(31)36-4)24(28-26(32)27-20)17-8-9-21(34-2)22(14-17)35-3/h5-9,14-15,24H,10-13,16H2,1-4H3,(H2,27,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZYZGGMIKPMGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC(=CC=C4)OC)C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of a tetrahydropyrimidine core is noteworthy as it is often associated with various pharmacological effects.
Research indicates that compounds with similar structures often interact with key biological targets such as:
- Dihydrofolate reductase (DHFR) : Inhibition of DHFR can lead to antitumor and antiparasitic effects.
- Tyrosine Kinases : These are critical in cell signaling pathways; inhibition can affect cancer cell proliferation.
The specific interactions of this compound with these targets require further investigation but suggest a multifaceted mechanism of action.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds or the broader class of tetrahydropyrimidines:
- Antitumor Activity : A study demonstrated that pyrido[2,3-d]pyrimidine derivatives exhibited significant antitumor effects in preclinical models by inhibiting DHFR and other kinases involved in cancer progression .
- Neuropharmacological Effects : Research on piperazine derivatives has shown their ability to modulate serotonin receptors, indicating potential applications in treating mood disorders .
- Inflammation Modulation : Compounds structurally similar to this compound have been found to inhibit pro-inflammatory cytokines in vitro .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Bioactivity Trends
Key structural variations among DHPM analogs include substitutions at the C4 aryl group, the presence of oxo/thioxo groups at C2, and modifications to the piperazine moiety. These alterations significantly influence pharmacological properties:
Table 1: Bioactivity Comparison of Selected DHPM Derivatives
Key Observations :
- The target compound exhibits moderate thymidine phosphorylase inhibition (IC₅₀ = 404.6 µM), outperformed by simpler analogs like Methyl 6-methyl-2-oxo-4-phenyl-DHPM-5-carboxylate (IC₅₀ = 59.0 µM) . This suggests bulky substituents (e.g., dimethoxyphenyl, piperazine) may sterically hinder enzyme binding.
- Replacement of methoxy groups with halogens (e.g., chlorine in ’s compound) could enhance lipophilicity and target affinity but requires empirical validation .
- Antioxidant activity in DHPMs is influenced by the C2 group: thioxo derivatives (e.g., compounds in ) show superior radical scavenging compared to oxo analogs like the target compound .
Role of the Piperazine Moiety
The piperazine group in the target compound is a distinguishing feature. Piperazine-containing analogs (e.g., ) often exhibit enhanced pharmacokinetic profiles due to improved solubility and bioavailability. However, the 3-methoxyphenyl substitution on piperazine may reduce metabolic stability compared to unsubstituted or halogenated variants .
Table 2: Piperazine-Substituted DHPM Analogs
Substituent Effects on Physicochemical Properties
Computational and Structural Insights
- Similarity Analysis : Tanimoto coefficient-based studies (–11) suggest that DHPMs with >70% structural similarity often share overlapping bioactivity profiles. The target compound’s methoxy and piperazine groups differentiate it from simpler DHPMs, reducing similarity to highly active analogs like Methyl 4-phenyl-DHPM .
- Molecular Docking : Piperazine moieties in DHPMs may interact with enzyme active sites via hydrogen bonding (e.g., thymidine phosphorylase’s Asp/His residues), but steric clashes from bulky substituents could explain the target’s lower potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
